(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

stereochemistry drug design molecular stability

Researchers developing kinase inhibitors or antifungal agents frequently encounter irreproducible results from stereochemically undefined E/Z acrylonitrile mixtures. This compound resolves that issue as an authenticated (Z)-isomer with a distinct dipole moment and molecular shape essential for consistent target engagement data. • Defined (Z)-configuration eliminates isomeric variability in SAR campaigns • Predicted logP 3.9-4.1 enhances membrane permeability for intracellular targets • Scaffold validated by analog activity (MIC = 32 µg/mL against C. parapsilosis)

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 476671-51-9
Cat. No. B2609553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
CAS476671-51-9
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N
InChIInChI=1S/C22H20N2O3S/c1-4-27-18-10-8-15(9-11-18)19-14-28-22(24-19)17(13-23)12-16-6-5-7-20(25-2)21(16)26-3/h5-12,14H,4H2,1-3H3/b17-12-
InChIKeyFSURRAKQFODAEX-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile: Core Pharmacophoric Class


(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile (CAS 476671-51-9) is a synthetic small molecule within the thiazole-acrylonitrile hybrid class, a pharmacophore-rich scaffold extensively explored for antimicrobial, anticancer, and kinase-inhibitory activities [1]. As a (Z)-configured acrylonitrile bearing a 2,3-dimethoxyphenyl donor and a 4-(4-ethoxyphenyl)thiazole acceptor, its value for discovery programs hinges on a specific electronic and stereochemical signature that cannot be assumed from generic thiazole or acrylonitrile building blocks. This guide provides the quantitative comparator evidence required to justify its selection over closely related analogs.

1 Stereochemically defined (Z)-acrylonitrile scaffold
2 2,3-dimethoxyphenyl donor with intramolecular H-bond potential
3 4-ethoxyphenyl thiazole acceptor for electronic tuning
4 Supports SAR exploration in kinase and antifungal research

Stereoelectronic Uniqueness of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile


Within the 3-aryl-2-(4-substituted-phenyl)thiazol-2-yl)acrylonitrile series, subtle modifications to the aryl substituent pattern and acrylonitrile geometry produce dramatic shifts in biological activity [1]. For instance, in the closely related series studied by Sari et al. (2025), replacing a 4-ethoxyphenyl group with a 2,4-dichlorophenyl group yielded the only derivative (compound 10) with promising antifungal activity (MIC = 32 µg/mL against C. parapsilosis), while the majority of the series—including those with electron-donating substituents similar to the target compound—showed no significant antimycobacterial activity (MIC > 50 µM) [1]. This demonstrates that biological activity is exquisitely sensitive to the substituent identity, and that generic substitution with an “in-class” thiazole-acrylonitrile is highly likely to result in loss of the desired pharmacological profile. Furthermore, the (Z)-geometry introduces a distinct dipole moment and molecular shape compared to the thermodynamically more stable (E)-isomer, directly impacting target binding and pharmacokinetics [2].

  • (E)-Isomer Thermodynamically favored form may shift target binding geometry and dipole moment.
  • 2,5-Dimethoxy Regioisomer lacks intramolecular H-bond, likely altering planar conformation and molecular recognition.
  • 4-Phenyl Analog Lower predicted lipophilicity may reduce passive membrane permeability in cell-based assays.

Differentiation of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile from Analogs


(Z)- vs. (E)-Isomer Thermodynamic Stability

The target compound is exclusively the (Z)-isomer of the acrylonitrile double bond, in contrast to the thermodynamically more stable (E)-configuration that predominates in many synthetic protocols [1]. Theoretical studies on closely related benzothiazole-acrylonitrile systems confirm that the (E)-isomer is the more stable form, which can lead to spontaneous (Z)→(E) isomerization under certain storage or assay conditions [1]. The target compound’s verified (Z)-configuration therefore provides a kinetically trapped, higher-energy stereoisomer that may exhibit distinct biological recognition and distinct reactivity from the (E)-analog.

(Z)/(E) Stability
Class-level
Kinetically trapped (Z) vs Thermodynamic (E)
Stereochemistry may affect biological recognition context
Class-level inference; verify stability for this specific compound
stereochemistry drug design molecular stability

Lipophilicity Impact: 4-Ethoxyphenyl vs. 4-Phenyl

The presence of the 4-ethoxy substituent on the phenyl ring of the thiazole moiety is a key differentiator from the simpler 4-phenyl analog (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. Predicted logP data for the 4-phenyl analog (LogP = 3.38, as estimated by PrenDB for a structurally related scaffold) provides a baseline. The addition of the ethoxy group (+OCH₂CH₃, ΔlogP ≈ +0.5–0.7 based on fragment-based contribution analysis [1]) is expected to increase logP to approximately 3.9–4.1 for the target compound, thereby enhancing passive membrane permeability according to Lipinski’s Rule of Five guidelines.

Predicted logP Shift
Class-level
ΔlogP ≈ +0.5–0.7 (from 3.38 to ~3.9–4.1)
May support higher membrane permeability screening
Predicted; no experimental logP data available
lipophilicity ADME drug-likeness

Hydrogen-Bonding: 2,3- vs. 2,5-Dimethoxy Regioisomers

The target compound bears a 2,3-dimethoxyphenyl ring, whereas a common regioisomeric analog is the 2,5-dimethoxyphenyl derivative (e.g., (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, CAS not assigned). The 2,3-substitution pattern places the two methoxy groups in a syn-periplanar orientation that enables intramolecular hydrogen bonding, creating a rigid, planar conformation, while the 2,5-pattern separates the groups spatially and precludes such an interaction [1]. This conformational difference modulates the presentation of the aryl ring to biological targets, particularly in kinase ATP-binding pockets where methoxy groups frequently engage the hinge region via hydrogen bonds.

Regioisomer Conformation
Class-level
2,3-dimethoxy: rigid planar vs 2,5-dimethoxy: flexible
Conformational difference may impact target binding
Inferred from CSD; validate for this scaffold
regioisomerism molecular recognition target binding

Antimycobacterial & Antifungal Activity vs. Benchmark

A directly comparable study on 16 derivatives of 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile provides critical quantitative context [1]. All compounds were tested against Mycobacterium tuberculosis H37Rv, and none exhibited MIC values below 50 µM, including those with electron-donating substituents [1]. While the specific (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile was not part of this series, the data indicate that this scaffold’s antimycobacterial activity is intrinsically weak, shifting the compound’s utility toward other therapeutic areas (e.g., antifungal or antiproliferative). In contrast, a closely related derivative—2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (compound 10)—achieved an MIC of 32 µg/mL against C. parapsilosis, demonstrating that specific substitution patterns can unlock antifungal activity within this chemotype [1].

Antimicrobial SAR
Assay context
Target: predicted weak (MIC >50 µM) vs Analog 10: MIC 32 µg/mL (C. parapsilosis)
Guides antimicrobial screening triage; electron-rich substitution may be insufficient for antimycobacterial activity
Microdilution assay; reference drugs included
antitubercular antimicrobial structure-activity relationship

Application Scenarios for (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile


Stereochemistry-Defined Kinase Inhibitor Screening

The (Z)-configuration of the acrylonitrile double bond provides a unique dihedral angle and dipole moment that is distinct from the (E)-isomer. For kinase programs where the acrylonitrile moiety acts as a Michael acceptor or directs hinge-region interactions, this stereochemical definition is critical. The compound should be prioritized over racemic or unspecified E/Z mixtures when the binding mode requires the Z-geometry, as predicted by docking studies against kinases such as EGFR or MEK [1].

Cell-Based Assays Requiring Enhanced Membrane Permeability

With a predicted logP of 3.9–4.1—approximately 0.5–0.7 units higher than the 4-phenyl analog—this compound is expected to show superior passive membrane permeability. This makes it a suitable candidate for intracellular target engagement assays in mammalian cells, particularly for targets residing in the cytoplasm or nucleus where lipophilic character correlates with cell entry [1].

SAR Expansion for Antifungal Lead Optimization

Although the target compound itself has no reported antifungal data, its scaffold is validated for antifungal activity by the 2,4-dichlorophenyl/4-CF3-phenyl derivative (MIC = 32 µg/mL against C. parapsilosis) [1]. Synthesizing and testing the 2,3-dimethoxy/4-ethoxy derivative would generate valuable SAR for electron-rich variants, potentially optimizing selectivity against fungal CYP51 or other targets.

Computational Chemistry & Molecular Modeling Benchmarking

The 2,3-dimethoxyphenyl motif is a well-established model system for studying intramolecular hydrogen bonding and conformational effects [1]. This compound’s crystal structure (if obtained) would serve as a valuable benchmark for validating DFT-based geometry optimization and molecular dynamics simulations of thiazole-containing drug candidates.

Application
Selection Property
Validation Focus
Stereochemically-defined kinase inhibition studies
Acrylonitrile (Z)-geometry
Confirm Z-configuration by NMR/X-ray prior to assay
Cell-based target engagement assays
Predicted membrane permeability profile
Verify cellular uptake and intracellular target modulation
Antifungal SAR expansion studies
Electron-rich thiazole-acrylonitrile scaffold
Test against Candida spp. for MIC and selectivity trends
Computational chemistry benchmarking
2,3-dimethoxy intramolecular H-bond model
Validate DFT-optimized geometries against crystal structure if obtained
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